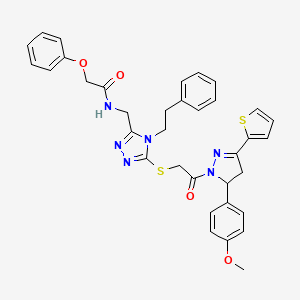
3-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(2,4-dimethylphenyl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(2,4-dimethylphenyl)pyridazine is a useful research compound. Its molecular formula is C22H22F2N4O2S and its molecular weight is 444.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Bioactivity
- Synthesis of Bioactive Derivatives: Piperazine and pyridazine derivatives are actively synthesized for their potential bioactivity. For instance, bioactive sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety have been synthesized, showcasing antimicrobial, antifungal, and antimalarial activities (Bhatt, Kant, & Singh, 2016). This highlights the compound's relevance in developing new treatments and interventions.
Antimicrobial and Anticancer Applications
Antimicrobial Properties
Piperazine derivatives have shown promise in antimicrobial applications. For instance, certain synthesized piperazine derivatives exhibited significant antibacterial, antifungal, and anthelmintic activity (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019). These findings suggest the compound's potential in addressing various infections and diseases.
Anticancer Potential
Some piperazine derivatives have demonstrated anticancer activity. A series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and showed antiproliferative effects against human cancer cell lines, indicating potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012). This opens up avenues for the compound's use in cancer therapy and research.
Structural Studies and Computational Analysis
- Crystal Structure and Computational Analysis: Detailed structural studies and computational analyses of piperazine derivatives provide insights into their chemical properties and potential applications. For instance, the crystal structure of certain piperazine derivatives was determined, and density functional theory calculations were carried out to understand their chemical behavior, indicating the compound's significance in medicinal chemistry (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021). These analyses are crucial for further drug development and material science research.
Propriétés
IUPAC Name |
3-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]-6-(2,4-dimethylphenyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O2S/c1-15-3-5-18(16(2)13-15)20-7-8-22(26-25-20)27-9-11-28(12-10-27)31(29,30)21-14-17(23)4-6-19(21)24/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULBUAJLTWNVPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

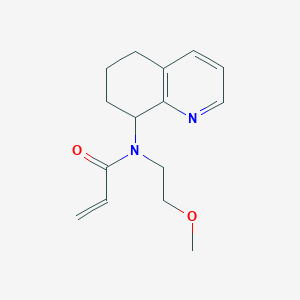
![3-(4-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2453725.png)
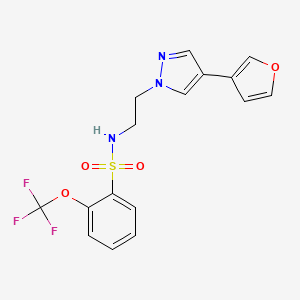
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2453729.png)
![6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B2453730.png)
![N-(3,5-dimethylphenyl)-2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2453731.png)
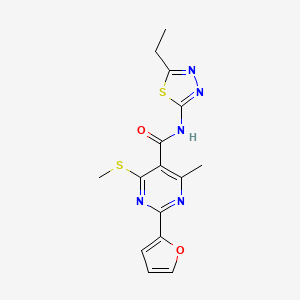
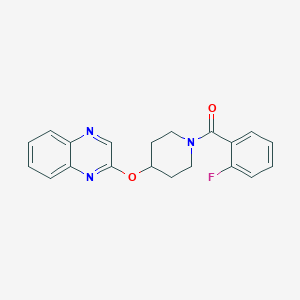
![(E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2453735.png)

![3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid](/img/structure/B2453738.png)
![2,4-dimethoxy-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2453741.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)ethanesulfonamide](/img/structure/B2453745.png)
